1-Butyne

Catalog No.
S587501
CAS No.
107-00-6
M.F
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyne

CAS Number

107-00-6

Product Name

1-Butyne

IUPAC Name

but-1-yne

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3

InChI Key

KDKYADYSIPSCCQ-UHFFFAOYSA-N

SMILES

CCC#C

Solubility

0.05 M

Canonical SMILES

CCC#C

Catalysis Research:

  • As a common terminal alkyne substrate, 1-butyne serves as a model compound in studying various catalytic reactions. These reactions involve the breaking and forming of chemical bonds, often with the help of catalysts that accelerate the process. Studying how 1-butyne reacts under different conditions helps researchers understand and develop new and efficient catalysts for various industrial and environmental applications [].
  • Specific examples include:
    • Alkyne metathesis: This reaction involves the rearrangement of carbon-carbon bonds in alkynes, leading to the formation of new carbon chains. 1-butyne is often used as a starting material to study and optimize alkyne metathesis reactions [].
    • Hydrogenation: This process involves adding hydrogen atoms to a molecule. 1-butyne can be used to study the selectivity and activity of different hydrogenation catalysts, which are crucial in the production of various chemicals and fuels [].
    • Condensation with formaldehyde: This reaction leads to the formation of valuable building blocks for organic synthesis. Researchers use 1-butyne to investigate the mechanisms and optimize the conditions for this type of condensation reaction [].

Materials Science:

  • 1-butyne can be used as a precursor for the synthesis of various functional materials. These materials can possess unique properties like electrical conductivity, luminescence, and self-assembly capabilities. By modifying 1-butyne with different functional groups, researchers can tailor the properties of the resulting materials for specific applications [].

Analytical Chemistry:

  • 1-butyne can be used as a reference standard in various analytical techniques like gas chromatography and infrared spectroscopy. Its characteristic properties allow researchers to identify and quantify other unknown compounds in mixtures [].

1-Butyne is an organic compound with the molecular formula C4H6C_4H_6 and is classified as a terminal alkyne. It has a linear structure represented as CH3CH2CCHCH_3CH_2C≡CH and is known for its distinct triple bond between the last two carbon atoms. This compound appears as a colorless gas at room temperature and is flammable. Its unique properties make it an important substrate in various

1-Butyne is a flammable gas (Danger GHS classification) and should be handled with appropriate safety precautions. It is a suspected eye irritant and may cause drowsiness or dizziness upon inhalation.

  • Signal word: Danger
  • Hazard statements: Extremely flammable gas (H220), Contains gas under pressure; may explode if heated (H280)
  • Precautionary statements: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. (P210) In case of fire: Use CO2 for extinction. (P377) Take off contaminated clothing and wash it before reuse. (P381) Store in a well-ventilated place. (P403)
Typical of terminal alkynes:

  • Alkyne Metathesis: This reaction involves the exchange of alkynyl groups between different alkynes, leading to the formation of new alkyne products.
  • Hydrogenation: 1-Butyne can undergo hydrogenation to yield butane, typically facilitated by catalysts such as palladium or platinum.
  • Condensation with Formaldehyde: This reaction can produce various alcohols and aldehydes depending on the reaction conditions .

The compound also engages in radical reactions, such as those involving the ethynyl radical (C2HC_2H), which can lead to complex product distributions under specific conditions .

1-Butyne can be synthesized through various methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from haloalkanes, such as 1-bromobutane.
  • Acetylene Hydrocarbonation: Reacting acetylene with butyllithium or other organometallic reagents can yield 1-butyne.
  • Alkylation of Acetylene: The alkylation of acetylene using butyl halides under basic conditions is another common synthesis route .

1-Butyne has several applications across various fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Fuel Component: Due to its combustibility, it can be used as a fuel or fuel additive.
  • Research Tool: In laboratories, it is often employed in studies related to catalysis and reaction mechanisms involving alkynes .

Research has explored the interactions of 1-butyne with various radicals and reactive species. For instance, studies have shown that reactions with radicals like C2HC_2H occur without an energy barrier, suggesting high reactivity under certain conditions. These interactions are crucial for understanding combustion processes and the formation of larger hydrocarbons from smaller ones .

1-Butyne shares structural similarities with other alkynes, particularly 2-butyne and propyne. Here’s a comparison highlighting its uniqueness:

CompoundFormulaStructureKey Features
1-ButyneC4H6C_4H_6CH3CH2CCHCH_3CH_2C≡CHTerminal alkyne; participates in unique reactions like hydrogenation.
2-ButyneC4H6C_4H_6CH3CCCH3CH_3C≡CCH_3Internal alkyne; less reactive than terminal alkynes.
PropyneC3H4C_3H_4CHCCH3CH≡CCH_3Shorter carbon chain; also a terminal alkyne but with different reactivity patterns.

1-Butyne's terminal position of the triple bond grants it distinct reactivity compared to its isomeric counterparts, making it particularly valuable in organic synthesis and catalysis .

The study of alkynes dates to 1836, when Edmund Davy discovered acetylene (C₂H₂), the simplest alkyne. By 1860, Marcellin Berthelot formalized acetylene’s synthesis via hydrocarbon pyrolysis, laying the groundwork for alkyne chemistry. The discovery of 1-butyne followed as part of efforts to categorize C₄ hydrocarbons in the early 20th century. Its industrial relevance grew with the advent of steam cracking in petrochemical refining, where 1-butyne was identified as a byproduct in unsaturated C₄ cuts. The development of catalytic hydrogenation in the 1950s, particularly using palladium-based systems, enabled its selective removal to isolate 1-butene for polymer production.

Significance in Organic Synthesis

1-Butyne’s terminal triple bond confers unique reactivity, making it a staple in synthetic chemistry. Key reactions include:

  • Alkyne Metathesis: Facilitates carbon-carbon bond reorganization to synthesize complex alkynes.
  • Hydrogenation: Selective conversion to 1-butene over palladium-alumina catalysts under industrial conditions (20–60°C, ≤10 bar H₂).
  • Condensation with Formaldehyde: Produces propargyl alcohols, intermediates in pharmaceutical synthesis.

Its role in gold-catalyzed alkynylation reactions further highlights its utility in constructing bioactive molecules.

Contemporary Research Landscape

Recent studies focus on:

  • Bioorthogonal Chemistry: Engineering microbial pathways to produce terminal-alkyne-containing amino acids like β-ethynylserine for protein labeling.
  • Radiopharmaceuticals: 4-[¹⁸F]fluoro-1-butyne serves as a radiolabeled synthon in click chemistry for positron emission tomography (PET) tracers.
  • Emission Control: Combustion studies reveal 1-butyne generates propargyl radicals (C₃H₃), precursors to soot and polycyclic aromatic hydrocarbons.

Terminal Alkyne Characteristics in Research Contexts

The linear geometry of 1-butyne’s triple bond (180° bond angle) and acidic terminal hydrogen (pKa ≈ 25) enable distinct reactivity. These properties drive its use in:

  • Acetylide Formation: Deprotonation with strong bases (e.g., NaNH₂) generates nucleophilic acetylides for C–C bond formation.
  • Polymer Chemistry: Copolymerization with dienes yields polybutadiene, a rubber-like material.

The dehydration of 2-butanone represents one of the fundamental synthetic pathways for producing 1-butyne, involving the removal of water molecules from the ketone precursor to form the terminal alkyne [1]. This transformation requires specific catalytic systems and precisely controlled reaction conditions to achieve optimal conversion rates and selectivity toward the desired alkyne product [2].

Catalyst Selection and Optimization

The selection of appropriate catalysts for 2-butanone dehydration is critical for achieving efficient conversion to 1-butyne [1]. Silica gel combined with potassium hydroxide has emerged as a particularly effective catalytic system, demonstrating superior performance under controlled reaction conditions [1]. The silica gel component provides the necessary surface area and structural support, while potassium hydroxide functions as the active basic site facilitating the dehydration mechanism [2].

Alternative catalytic systems include various solid acid catalysts, which operate through different mechanistic pathways compared to basic catalysts [2]. These solid acid catalysts typically demonstrate moderate activity but may require higher reaction temperatures to achieve comparable conversion rates [29]. The optimization of catalyst composition involves careful consideration of the acid-base properties, surface area, and thermal stability of the catalytic materials [11].

Research findings indicate that catalyst optimization extends beyond simple composition considerations to include particle size distribution, pore structure, and surface functionalization [11]. The hierarchical structure of certain catalysts, particularly those with interconnected mesopores, demonstrates enhanced performance in dehydration reactions due to improved mass transfer characteristics [11].

Reaction Conditions and Parameters

The dehydration of 2-butanone to 1-butyne requires precise control of multiple reaction parameters to optimize product yield and selectivity [1]. Operating temperatures typically range from 500 to 609 degrees Celsius, with optimal conditions maintained at 550 degrees Celsius with a tolerance of plus or minus 3 degrees Celsius [1]. The reaction pressure is maintained at 750.075 Torr under an inert nitrogen atmosphere to prevent unwanted side reactions [1].

ParameterOptimal ConditionsAlternative Conditions
Temperature (°C)550 ± 3500-609
Pressure (Torr)750.0751 atm
CatalystSilica gel/KOHVarious solid acids
Flow Rate (mL/min)189100-300
Butanone Feed Rate (mol/h)0.0170.01-0.05
Reaction Time (min)6030-120
Conversion (%)Not specified15-85
Selectivity (%)Not specified60-90

The feed rate of 2-butanone significantly influences the overall process efficiency, with optimal rates established at 0.017 moles per hour [1]. The nitrogen gas flow rate is maintained at 189 milliliters per minute to ensure proper mixing and heat transfer throughout the reaction system [1]. The gas hourly space velocity ratio of the total gas flow rate with respect to the catalyst volume reaches 1,747 per hour, indicating rapid processing capabilities [1].

Temperature control represents a critical aspect of the dehydration process, as deviations from optimal conditions can lead to decreased selectivity and formation of unwanted byproducts [21]. The reaction system requires careful thermal management to maintain uniform temperature distribution throughout the catalyst bed [21].

Dehydrohalogenation Pathways

Dehydrohalogenation reactions constitute a major synthetic approach for 1-butyne production, involving the elimination of hydrogen halide molecules from halogenated butane derivatives [2] [7]. These reactions typically proceed through elimination mechanisms and require strong basic conditions to facilitate the formation of the terminal alkyne [8].

From Halogenated Butane Derivatives

The conversion of halogenated butane derivatives to 1-butyne involves several distinct pathways depending on the specific halogenated starting material employed [2] [7]. Primary alkyl halides such as 1-bromobutane undergo dehydrohalogenation reactions in the presence of ethanolic sodium hydroxide at temperatures ranging from 80 to 90 degrees Celsius [7]. This reaction typically achieves yields of 75 to 85 percent with selectivity toward 1-butyne ranging from 80 to 90 percent [7].

Secondary alkyl halides like 2-bromobutane require more vigorous conditions, typically involving sodium amide at temperatures between 150 and 200 degrees Celsius [7] [8]. The reaction with 2-bromobutane can produce multiple elimination products, including 1-butene and 2-butene isomers, necessitating careful control of reaction conditions to maximize 1-butyne formation [7].

Starting MaterialBase/CatalystTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)
1-BromobutaneNaOH/Ethanol80-90175-8580-90
2-BromobutaneNaNH2150-200160-8085-95
1-ChlorobutaneKOH/Ethanol85-95170-8075-85
1,1-DibromobutaneNaNH2 (2 equiv)180-2201-580-9090-95
1,2-DibromobutaneNaNH2 (3 equiv)200-2501-1085-9595-98

Vicinal dihalides such as 1,2-dibromobutane require double dehydrohalogenation reactions, typically necessitating three molar equivalents of sodium amide to ensure complete conversion to the alkyne product [8]. The reaction proceeds through two sequential elimination steps, with the first step producing a haloalkene intermediate that subsequently undergoes a second elimination to form the terminal alkyne [8].

The mechanistic pathway for dehydrohalogenation involves the abstraction of a beta-hydrogen by the base, followed by the elimination of the halide leaving group [7] [8]. The regioselectivity of the elimination reaction depends on the structure of the halogenated substrate and the nature of the base employed [7].

Continuous Production Methods

Continuous production methods for 1-butyne via dehydrohalogenation offer significant advantages in terms of process efficiency and scalability [29]. These systems typically operate under steady-state conditions with continuous feed streams of halogenated starting materials and bases [29]. The dehydrohalogenation process can be conducted in both batch and continuous modes, with continuous operation preferred for industrial applications due to improved heat management and product consistency [29].

The continuous process design incorporates multiple reaction zones with temperature control ranging from 150 to 600 degrees Celsius, depending on the specific halogenated substrate and reaction conditions [29]. Flow rates of halogenated compounds typically range from 0.1 to 5 volumes per volume of catalyst per hour, with preferred rates between 0.3 and 3 volumes per hour [29].

Process optimization in continuous systems involves the integration of separation and recycle streams to maximize overall efficiency [29]. Unconverted starting materials can be separated from the reaction effluent using conventional separation methods and recycled back to the reaction zone [29]. The reaction pressure is maintained at atmospheric or subatmospheric conditions, although higher pressures up to 100 pounds per square inch gauge can be employed when necessary [29].

Non-reactive diluents such as nitrogen or other inert gases can be incorporated into the continuous process to facilitate heat transfer and maintain optimal reaction conditions [29]. The use of paraffinic hydrocarbons as diluents has also been demonstrated to improve process control and product selectivity [29].

Alternative Synthetic Routes

Alternative synthetic methodologies for 1-butyne production encompass various chemical transformations that provide access to the terminal alkyne through different mechanistic pathways [15] [30]. These approaches offer complementary strategies to traditional dehydration and dehydrohalogenation methods, often providing advantages in terms of starting material availability or reaction conditions [30].

From 1-Butene via Halogenation-Dehydrohalogenation

The transformation of 1-butene to 1-butyne through a halogenation-dehydrohalogenation sequence represents a two-step synthetic approach that proceeds through an alkyl halide intermediate [12]. The initial halogenation step involves the addition of halogen molecules to the alkene double bond, typically using bromine or chlorine under controlled conditions [12].

The halogenation of 1-butene with bromine proceeds at temperatures between 0 and 25 degrees Celsius in the presence of ultraviolet light to initiate the radical mechanism [12]. This reaction produces 1,2-dibromobutane as the primary product, which subsequently undergoes double dehydrohalogenation to yield 1-butyne [12]. The overall process achieves yields ranging from 60 to 75 percent with moderate industrial feasibility [12].

Synthetic RouteStarting MaterialsReaction Temperature (°C)Catalyst RequiredOverall Yield (%)Industrial Feasibility
1-Butene Halogenation-Dehydrohalogenation1-Butene + Br20-25, then 150-200UV light, then NaNH260-75Moderate
Butyraldehyde + PBr3Butyraldehyde + PBr380-120None70-85High
Acetylene AlkylationAcetylene + Ethyl halide250-350NaNH255-70Low
Grignard CouplingC2H5MgBr + HC≡CH-78 to 0None75-90Moderate
Alkyne MetathesisInternal alkynes60-100Tungsten or Molybdenum40-60Low

The dehydrohalogenation step requires treatment with sodium amide at elevated temperatures between 150 and 200 degrees Celsius [12]. The reaction mechanism involves successive elimination reactions, with the first elimination producing a vinyl halide intermediate that undergoes a second elimination to form the terminal alkyne [8].

Process optimization for this route focuses on minimizing the formation of elimination byproducts and maximizing the selectivity toward the desired terminal alkyne [12]. The choice of halogen and reaction conditions significantly influences the overall efficiency of the transformation [12].

From Butyraldehyde and Phosphorus Tribromide

The synthesis of 1-butyne from butyraldehyde using phosphorus tribromide represents an alternative approach that proceeds through a different mechanistic pathway [15] [16]. This method involves the initial conversion of the aldehyde to the corresponding alkyl bromide, followed by dehydrohalogenation to produce the terminal alkyne [15].

The reaction between butyraldehyde and phosphorus tribromide typically occurs at temperatures ranging from 80 to 120 degrees Celsius without requiring additional catalysts [15]. The transformation proceeds through the formation of a phosphorus intermediate that facilitates the conversion of the carbonyl group to the halogenated product [16]. This reaction demonstrates high industrial feasibility due to the readily available starting materials and mild reaction conditions [15].

The mechanism involves the nucleophilic attack of phosphorus tribromide on the carbonyl carbon of butyraldehyde, followed by rearrangement and elimination reactions that ultimately lead to the formation of the alkyl bromide intermediate [16]. The subsequent dehydrohalogenation step converts the bromide to the corresponding alkyne under basic conditions [15].

This synthetic route achieves overall yields ranging from 70 to 85 percent, making it one of the more efficient alternative methods for 1-butyne production [15]. The high yield and relatively mild reaction conditions contribute to the favorable economic profile of this approach [15].

Industrial Scale Production Methodologies

Industrial scale production of 1-butyne requires comprehensive process design considerations that address both technical and economic factors [24] [26]. The scaling of laboratory methods to commercial production involves significant challenges related to heat transfer, mass transfer, and process control [21] [22].

Process Optimization and Scale-up Challenges

The scale-up of 1-butyne production processes presents numerous technical challenges that must be addressed to ensure safe and efficient operation [21]. Heat transfer limitations become particularly pronounced at larger scales, where the surface area to volume ratio decreases significantly compared to laboratory-scale equipment [21]. This scaling effect can lead to temperature gradients within the reactor system that may compromise product selectivity and overall process efficiency [21].

Process ParameterSmall Scale (Pilot)Medium ScaleLarge Scale (Commercial)
Reactor Volume (L)100-5001000-50005000-20000
Production Capacity (tonnes/year)50-200500-20005000-20000
Capital Investment (Million $)2-510-2550-150
Operating Temperature (°C)450-550500-600550-650
Operating Pressure (bar)1-51-105-15
Catalyst Life (months)6-1212-1818-24
Energy Consumption (GJ/tonne)15-2512-2010-18
Raw Material Cost ($/tonne product)800-1200700-1000600-900

Mixing efficiency represents another critical scale-up consideration, as inadequate mixing can result in localized concentration gradients and temperature excursions that may lead to unwanted side reactions [21]. Industrial reactors require sophisticated mixing systems and temperature control mechanisms to maintain uniform conditions throughout the reaction volume [21].

The implementation of continuous production methods offers advantages in terms of process control and product consistency [29]. Continuous processes typically demonstrate better heat management characteristics and allow for more precise control of residence time and conversion rates [29]. The design of continuous systems requires careful consideration of flow patterns, pressure drop, and heat transfer coefficients [24].

Catalyst deactivation and regeneration represent significant operational challenges in industrial scale production [25]. The development of robust catalyst systems with extended operational lifetimes is essential for maintaining process economics [25]. Catalyst coking and thermal deactivation can significantly impact process performance, requiring implementation of regeneration protocols or catalyst replacement strategies [25].

Oxidation Reactions

Reaction with Alkaline Potassium Permanganate

The oxidation of 1-butyne with hot alkaline potassium permanganate represents one of the most studied oxidative cleavage reactions of terminal alkynes. Under these conditions, 1-butyne undergoes complete oxidative cleavage of the carbon-carbon triple bond, yielding propanoic acid and carbon dioxide as the primary products [1] [3] [4].

The reaction proceeds according to the following stoichiometry:
CH₃CH₂C≡CH + [O] → CH₃CH₂COOH + CO₂ + H₂O

This transformation demonstrates the characteristic behavior of terminal alkynes under strong oxidizing conditions, where the terminal carbon bearing the hydrogen is completely oxidized to carbon dioxide, while the remaining carbon framework is converted to the corresponding carboxylic acid [5]. The reaction mechanism involves initial coordination of the permanganate ion to the triple bond, followed by successive oxidation steps that ultimately lead to bond cleavage [1].

Research has established that the reaction exhibits first-order kinetics with respect to the alkyne substrate, with activation energies typically ranging from 45-65 kilojoules per mole [1] [3]. The high selectivity for terminal alkyne oxidation makes this reaction particularly valuable for structural determination and synthetic applications where complete cleavage of the triple bond is desired.

Oxidative Cleavage Mechanisms

Modern investigations have revealed sophisticated mechanistic pathways for the oxidative cleavage of 1-butyne using various oxidizing systems. The development of manganese-catalyzed oxidative cleavage protocols has provided new insights into the reaction mechanisms [6] [7].

Light-driven manganese-catalyzed oxidative cleavage represents a significant advancement in this field. Under blue light irradiation at 470 nanometers, manganese(II) triflate combined with 4,4'-di-tert-butyl-2,2'-bipyridine serves as an effective catalyst system for the selective oxidation of alkenes and alkynes to carbonyl compounds under one atmosphere of oxygen [6]. This system operates through a unique mechanistic pathway involving the formation of manganese(IV)-oxo intermediates.

The proposed mechanism involves several key steps. Initially, the manganese(II) catalyst absorbs blue light to form a more reactive manganese(II) intermediate, which subsequently reacts with molecular oxygen to generate a manganese(III)-superoxo species. This intermediate abstracts hydrogen from methanol solvent, ultimately forming the catalytically active manganese(IV)-oxo species. The oxo complex then adds to the alkyne substrate, creating a radical intermediate that reacts with oxygen to form a six-membered metal-peroxo species, which rapidly decomposes to yield the oxidized products [6].

Ruthenium-based oxidative cleavage systems have also been extensively studied for alkyne transformations [8]. These systems typically employ ruthenium dioxide as the active catalyst, often generated in situ from ruthenium precursors using oxidizing agents such as potassium hydrogen sulfate. The mechanism involves formation of ruthenium tetroxide as the active oxidizing species, which adds to the alkyne to form intermediates that undergo oxidative cleavage to produce carboxylic acids.

Hydrogenation Pathways

Selective Hydrogenation Mechanisms

The selective hydrogenation of 1-butyne to 1-butene represents a critical industrial process, particularly in the upgrading of carbon-4 hydrocarbon cuts. Extensive research has elucidated the mechanistic pathways governing this transformation, with particular emphasis on palladium-based catalysts [9] [10] [11].

The classical Horiuti-Polanyi mechanism provides the fundamental framework for understanding alkyne hydrogenation. This mechanism involves two elementary steps: initial hydrogen adsorption and activation on the metal surface, followed by sequential addition of hydrogen atoms to the alkyne substrate. For 1-butyne, the first hydrogenation step is typically rate-determining and involves the formation of a metal-alkyne complex [9].

Detailed kinetic studies using palladium/alumina catalysts have revealed complex reaction behavior. Under liquid-phase conditions between 27-62°C, the hydrogenation exhibits first-order kinetics with respect to hydrogen and negative first-order kinetics with respect to 1-butyne concentration [9]. This unusual kinetic behavior indicates strong competitive adsorption between 1-butyne and hydrogen on the catalyst surface, with 1-butyne acting as an inhibitor at higher concentrations.

The activation energy for 1-butyne hydrogenation on palladium/alumina catalysts has been determined to be 15.5 ± 0.6 kilojoules per mole, with kinetic coefficients of 4.6 ± 0.1 mol/(kg·s) at 44°C [9]. These values reflect the relatively facile nature of the hydrogenation process under appropriate conditions.

Rhodium-based catalysts, particularly rhodium supported on chitosan, have shown exceptional performance in selective hydrogenation applications [10]. The rhodium/chitosan system demonstrates very high selectivity for partial hydrogenation of 1-butyne to 1-butene and 2-butene, with the ability to operate in both gaseous and liquid phases. Nuclear magnetic resonance studies using parahydrogen-induced polarization have revealed that hydrogen addition proceeds through both syn and anti pathways, with syn-addition being predominant in liquid-phase reactions [10].

Catalyst-Dependent Reaction Kinetics

The kinetic behavior of 1-butyne hydrogenation shows marked dependence on the specific catalyst system employed. Palladium-based catalysts, particularly those with eggshell-type morphology, exhibit complex kinetic profiles that reflect the interplay between mass transfer limitations and intrinsic reaction kinetics [9] [12].

Under typical industrial conditions, mass transfer limitations play a significant role in determining overall reaction rates. The effectiveness factor for 1-butyne hydrogenation on commercial palladium/alumina catalysts is typically less than 0.15, indicating substantial diffusion limitations within the catalyst particles [9]. This limitation arises from the relatively thick active shell of commercial catalysts and the strong adsorption of 1-butyne on palladium surfaces.

The presence of 1-butene in the reaction mixture significantly affects the kinetics of 1-butyne hydrogenation. At low 1-butyne concentrations, 1-butene can compete for active sites and undergo further hydrogenation to butane or isomerization to 2-butene. However, at higher 1-butyne concentrations, the strong adsorption of 1-butyne effectively inhibits 1-butene reactions, allowing selective formation of 1-butene as the primary product [9].

Temperature effects on reaction kinetics are substantial, with reaction rates increasing exponentially with temperature according to the Arrhenius equation. However, elevated temperatures also promote non-selective pathways and catalyst deactivation, necessitating careful optimization of operating conditions [9] [12].

Different metal catalyst systems exhibit varying kinetic behaviors. Platinum and nickel catalysts generally show lower selectivities compared to palladium, often resulting in over-hydrogenation to butane. The Lindlar catalyst, composed of palladium on calcium carbonate with lead modification, provides exceptional selectivity for 1-butene formation through a syn-addition mechanism that prevents further hydrogenation [13].

Addition Reactions

Halogenation Mechanisms

The halogenation of 1-butyne with molecular halogens represents a fundamental class of electrophilic addition reactions that proceed through well-characterized mechanistic pathways. The reaction of 1-butyne with bromine and chlorine has been extensively studied, revealing important insights into the stereochemical and mechanistic aspects of alkyne halogenation [14] [15] [16].

The addition of one equivalent of bromine to 1-butyne proceeds through a bridged bromonium ion intermediate, analogous to the mechanism observed in alkene halogenation. The reaction begins with the approach of the polarized bromine molecule to the electron-rich triple bond of 1-butyne. The π-electrons of the alkyne act as a nucleophile, attacking the electrophilic bromine atom and displacing the bromide ion to form a cyclic bromonium ion intermediate [15].

The bridged intermediate is then attacked by the bromide ion from the backside, resulting in anti-addition across the triple bond. This mechanism accounts for the predominant formation of trans-dihaloalkenes as the major products, with the two halogen atoms positioned on opposite sides of the resulting double bond [14] [15].

The reaction with chlorine follows a similar mechanistic pathway, though with some differences in reaction rates and product distributions. Alkynes generally react 3-5 orders of magnitude more slowly than alkenes with molecular halogens, reflecting the lower nucleophilicity of the triple bond compared to double bonds [15]. This reduced reactivity can be attributed to the higher s-character of the carbon-carbon triple bond, which makes the π-electrons less available for nucleophilic attack.

Addition of a second equivalent of halogen to the initially formed dihaloalkene proceeds through the same bridged-ion mechanism, ultimately yielding tetrahaloalkanes as the final products. The sequential nature of these additions allows for controlled synthesis of either dihaloalkenes or tetrahaloalkanes depending on the stoichiometry employed [15].

Hydration Pathways

The hydration of 1-butyne to form carbonyl compounds represents one of the most important synthetic transformations of terminal alkynes. Two distinct mechanistic pathways have been developed for this transformation: oxymercuration-demercuration and hydroboration-oxidation [17] [18].

The oxymercuration-demercuration pathway involves the use of mercury(II) sulfate as a Lewis acid catalyst in the presence of sulfuric acid and water. This method follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom. The reaction proceeds through initial electrophilic attack by the mercury(II) ion on the triple bond, forming a vinylic cation intermediate [17] [19].

The mechanism begins with coordination of the mercury(II) ion to the alkyne, followed by nucleophilic attack by water on the resulting electrophilic complex. This leads to the formation of a mercury-containing enol intermediate, which spontaneously undergoes keto-enol tautomerism to yield the final ketone product. For 1-butyne, this process results in the formation of 2-butanone (methyl ethyl ketone) [20] [17].

The hydroboration-oxidation pathway provides an alternative route that yields aldehydes rather than ketones. This method involves the use of diborane or substituted boranes, followed by oxidation with hydrogen peroxide. The reaction proceeds through initial syn-addition of the borane to the triple bond, forming a vinylic borane intermediate. Subsequent oxidation replaces the boron with oxygen, ultimately yielding an enol that tautomerizes to the aldehyde [17].

For terminal alkynes like 1-butyne, the hydroboration-oxidation sequence requires the use of sterically hindered boranes such as disiamylborane to prevent double addition to the triple bond. This modification allows for controlled monoaddition and subsequent formation of the desired aldehyde product [17].

Metathesis Reactions

Mechanistic Insights

Alkyne metathesis represents one of the most powerful methods for carbon-carbon triple bond formation and manipulation. The reaction involves the redistribution of alkylidyne fragments between different alkyne molecules, catalyzed by transition metal alkylidyne complexes [21] [22] [23].

The mechanism of alkyne metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metal alkylidyne intermediates. The catalytic cycle begins with the formation of a metal alkylidyne complex, which undergoes [2+2] cycloaddition with the alkyne substrate to form a metallacyclobutadiene intermediate. This four-membered ring then undergoes cycloreversion to release the metathesis product and regenerate the active alkylidyne catalyst [21] [22].

For 1-butyne, the metathesis reaction can proceed through several pathways depending on the specific conditions and catalyst system employed. Homodimerization of 1-butyne leads to the formation of symmetrical internal alkynes, while cross-metathesis with other alkynes allows for the synthesis of unsymmetrical internal alkynes [21] [24].

The development of well-defined alkylidyne complexes has revolutionized alkyne metathesis chemistry. Schrock-type molybdenum and tungsten alkylidyne complexes, particularly those bearing alkoxide ligands, have proven highly effective for alkyne metathesis under mild conditions [21] [22]. These catalysts can achieve turnover frequencies exceeding 10,000 turnovers per minute and operate at temperatures as low as ambient conditions.

Recent advances have led to the development of silanolate-bearing molybdenum alkylidyne complexes that exhibit exceptional functional group tolerance and catalytic activity. These systems can accommodate a wide range of polar and apolar substituents, making them suitable for complex molecule synthesis [25] [23].

Catalyst Influences on Selectivity

The selectivity of alkyne metathesis reactions depends critically on the nature of the catalyst system employed. Different classes of alkylidyne complexes exhibit varying degrees of activity and selectivity, with important implications for synthetic applications [21] [25] [23].

Molybdenum-based catalysts generally exhibit higher activity than their tungsten counterparts, but tungsten systems often provide superior selectivity for specific transformations. The choice of ancillary ligands has a profound effect on catalyst performance, with alkoxide ligands generally providing better stability and activity than halide ligands [21] [22].

The electronic properties of the ligands play a crucial role in determining catalyst selectivity. Electron-withdrawing ligands tend to increase the electrophilicity of the metal center, facilitating substrate binding and metallacycle formation. However, overly electron-withdrawing ligands can also lead to catalyst deactivation through unwanted side reactions [25].

Steric effects are equally important in determining selectivity. Bulky ligands can prevent the formation of inactive dimeric species and promote productive catalytic turnover. The development of "canopy catalysts" with tripodal ligands has been particularly successful in achieving high activity and selectivity [21].

The substrate scope of alkyne metathesis has been significantly expanded through catalyst development. Terminal alkynes, which were previously challenging substrates due to their tendency to undergo deprotonation, can now be efficiently metathesized using appropriately designed catalyst systems. This advancement has opened new synthetic possibilities for the construction of complex molecular architectures [26] [23].

Functional group tolerance has been dramatically improved through the development of silanolate-bearing catalysts. These systems can accommodate alcohols, amines, carboxylic acids, and other polar functional groups without significant catalyst deactivation. This broad functional group tolerance makes alkyne metathesis a viable strategy for late-stage modifications in complex molecule synthesis [25] [23].

Physical Description

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket.
GasVapo

XLogP3

1.3

Boiling Point

8.0 °C

Melting Point

-125.7 °C

UNII

A6B47CPN6W

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 162 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 157 of 162 companies with hazard statement code(s):;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.41e+03 mmHg

Pictograms

Flammable

Flammable;Compressed Gas

Other CAS

107-00-6

Wikipedia

1-butyne

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Petroleum refineries
1-Butyne: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types